molecular formula C7H11NO2 B573772 Methyl 1-aminocyclopent-3-enecarboxylate CAS No. 188177-97-1

Methyl 1-aminocyclopent-3-enecarboxylate

Cat. No.: B573772
CAS No.: 188177-97-1
M. Wt: 141.17
InChI Key: SQZXVUHHCHEKDH-UHFFFAOYSA-N
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Description

Methyl 1-aminocyclopent-3-enecarboxylate is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyclopentene, featuring an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-aminocyclopent-3-enecarboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protective groups and efficient catalytic systems, are likely employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminocyclopent-3-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 1-aminocyclopent-3-enecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-aminocyclopent-3-enecarboxylate involves its interaction with specific molecular targets. In plants, it acts as an agonist of ethylene response, triggering ethylene-related physiological processes such as root elongation and fruit ripening . The compound binds to ethylene receptors, mimicking the action of natural ethylene and activating downstream signaling pathways.

Comparison with Similar Compounds

Uniqueness: Methyl 1-aminocyclopent-3-enecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as an ethylene agonist makes it particularly valuable in agricultural and postharvest applications.

Properties

IUPAC Name

methyl 1-aminocyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7(8)4-2-3-5-7/h2-3H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZXVUHHCHEKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC=CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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